molecular formula C20H14ClN3O2S B11130535 (5Z)-5-(4-chlorobenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-chlorobenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11130535
M. Wt: 395.9 g/mol
InChI Key: OUMUIWLPWJRIDH-PWFSRHFBSA-N
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Description

The compound (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a heterocyclic compound that features a triazolo-thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves the condensation of appropriate aldehydes with triazolo-thiazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs

Properties

Molecular Formula

C20H14ClN3O2S

Molecular Weight

395.9 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H14ClN3O2S/c1-26-16-9-4-13(5-10-16)6-11-18-22-20-24(23-18)19(25)17(27-20)12-14-2-7-15(21)8-3-14/h2-12H,1H3/b11-6+,17-12-

InChI Key

OUMUIWLPWJRIDH-PWFSRHFBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=N2

Origin of Product

United States

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